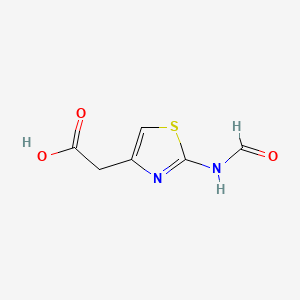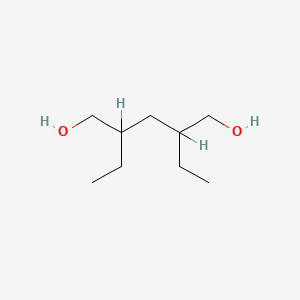
2,4-Diethyl-1,5-pentanediol
概要
説明
2,4-Diethyl-1,5-pentanediol, also known as 2,4-Diethyl-1,5-pentanediol or DEPD, is an organic compound with a variety of uses in the laboratory and in industry. It is a white, crystalline solid with a melting point of 69-71°C. DEPD is a diol, meaning it contains two hydroxyl groups, and is used in a variety of syntheses, including the synthesis of polymers, pharmaceuticals, and other chemicals. DEPD is also used in research to study its biochemical and physiological effects, and its mechanism of action.
科学的研究の応用
Polyester Resin Modification
2,4-Diethyl-1,5-pentanediol: is utilized in the synthesis of polyester resins to enhance their flexibility and hydrolytic resistance while reducing crystallinity. This modification is crucial for creating resins that can withstand harsh environmental conditions without losing their structural integrity .
Lubricating Oil Additive
This compound serves as an additive in lubricating oils. Its incorporation improves the lubricant’s performance, especially in terms of viscosity and thermal stability, which are essential properties for machinery operation .
Plasticizer for Cellulose Products and Adhesives
As a plasticizer, 2,4-Diethyl-1,5-pentanediol imparts flexibility and reduces brittleness in cellulose-based products and adhesives. This application is significant in the production of flexible plastics and stronger adhesive formulations .
Brake Fluid Additive
The diol is also an ingredient in brake fluid formulations, where it contributes to the fluid’s high boiling point and low freezing point, ensuring reliable brake system performance under various temperature conditions .
Synthesis of Resin Intermediates and Emulsifying Agents
It is involved in the preparation of polyesters that are used as emulsifying agents and resin intermediates. These polyesters play a vital role in stabilizing emulsions and enhancing the properties of resins used in various industrial applications .
Cosmetic Ingredient
In the cosmetics industry, 2,4-Diethyl-1,5-pentanediol is valued for its ability to improve the texture and stability of cosmetic products, making it a desirable ingredient in skincare and makeup formulations .
UV/EB Cure Industry
The diol can be used to synthesize 1,5-pentanediol diacrylate (PDDA) , a renewable monomer that acts as a potential replacement for hexanediol diacrylate (HDDA) in UV/EB cure formulations. This application is particularly relevant for creating environmentally friendly and sustainable materials .
特性
IUPAC Name |
2,4-diethylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-8(6-10)5-9(4-2)7-11/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRJDENLRJHEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886249 | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57987-55-0 | |
| Record name | 2,4-Diethyl-1,5-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57987-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diethyl-1,5-pentanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4-diethyl-1,5-pentanediol in polyurethane synthesis?
A1: 2,4-Diethyl-1,5-pentanediol acts as a chain extender diol in polyurethane synthesis [, , ]. Polyurethanes are formed by the reaction of diisocyanates and polyols. The diol reacts with diisocyanates, like IPDI (isophorone diisocyanate), contributing to the polymer chain growth and influencing the final properties of the polyurethane material.
Q2: How does the structure of 2,4-diethyl-1,5-pentanediol influence the properties of the resulting polyurethane?
A2: The presence of ethyl side groups in 2,4-diethyl-1,5-pentanediol introduces steric hindrance and flexibility into the polyurethane chain []. This can impact properties like flexibility, glass transition temperature, and hydrolysis resistance of the final polymer compared to polyurethanes synthesized with linear diols.
Q3: Can you provide an example of a specific application where 2,4-diethyl-1,5-pentanediol is used in polyurethane synthesis?
A3: One study demonstrates the use of 2,4-diethyl-1,5-pentanediol in the synthesis of polyurethane-block-polystyrene copolymers via miniemulsion polymerization []. These copolymers show promise as compatibilizers for blends of polyurethane and polystyrene, potentially improving the properties of these blends for various applications.
Q4: Are there any studies on the environmental impact of polyurethanes synthesized using 2,4-diethyl-1,5-pentanediol?
A4: The provided research focuses on the synthesis and characterization of the polyurethanes, and does not delve into their environmental impact or degradation. Further research is needed to assess the biodegradability and ecotoxicological effects of these specific polyurethanes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



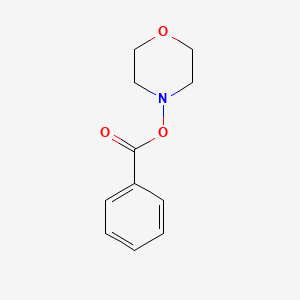
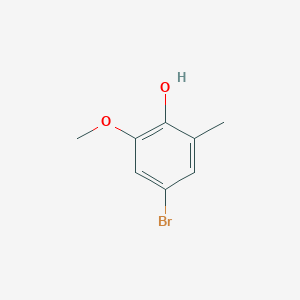

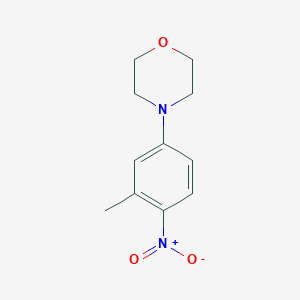

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)



![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
